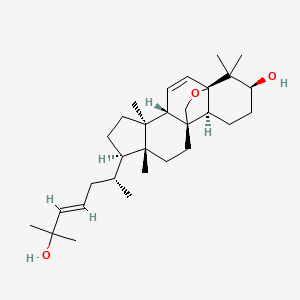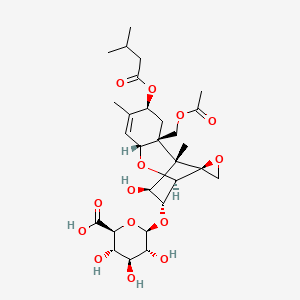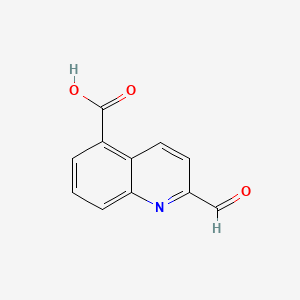
25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether is a derivative of Vitamin D3, specifically designed for research purposes. It combines the biological activity of 25-Hydroxy Vitamin D3 with the biotinylaminopropyl ether moiety, which allows for easy attachment to various substrates, facilitating its use in biochemical assays and research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether typically involves the following steps:
Hydroxylation: Vitamin D3 (cholecalciferol) undergoes hydroxylation in the liver to form 25-Hydroxy Vitamin D3.
Biotinylation: The 25-Hydroxy Vitamin D3 is then reacted with biotinylaminopropyl ether under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large quantities of Vitamin D3 are hydroxylated using enzymatic or chemical methods.
Biotinylation: The hydroxylated product is then biotinylated using automated synthesis equipment to ensure consistency and purity.
化学反応の分析
Types of Reactions
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The biotinylaminopropyl ether moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of biotinylated derivatives.
Biology: Employed in biochemical assays to study protein interactions and enzyme activities.
Medicine: Utilized in research related to Vitamin D metabolism and its effects on health.
Industry: Applied in the development of diagnostic kits and research tools.
作用機序
The mechanism of action of 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether involves its interaction with Vitamin D receptors. The compound binds to these receptors, modulating gene expression and influencing various biological processes. The biotinylaminopropyl ether moiety allows for easy attachment to substrates, facilitating its use in assays and research .
類似化合物との比較
Similar Compounds
25-Hydroxy Vitamin D3: The parent compound without the biotinylaminopropyl ether moiety.
1,25-Dihydroxy Vitamin D3: A more active form of Vitamin D3.
Biotinylated Vitamin D3: Similar to 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether but with different biotinylation sites.
Uniqueness
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether is unique due to its combination of Vitamin D3 activity and biotinylation, which allows for versatile applications in research. Its ability to bind to Vitamin D receptors and its ease of attachment to various substrates make it a valuable tool in scientific studies .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H65N3O4S/c1-27-15-18-31(47-24-10-23-41-36(44)14-7-6-13-35-37-34(26-48-35)42-38(45)43-37)25-30(27)17-16-29-12-9-22-40(5)32(19-20-33(29)40)28(2)11-8-21-39(3,4)46/h16-17,28,31-35,37,46H,1,6-15,18-26H2,2-5H3,(H,41,44)(H2,42,43,45)/b29-16+,30-17-/t28-,31+,32-,33?,34+,35+,37+,40-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEWCHUHMJQYIG-KSKKSAFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster](/img/structure/B583240.png)



![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/new.no-structure.jpg)



![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)





